N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of benzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles such as amines or thiols and are carried out in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for matrix metalloproteinases.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and arthritis.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of matrix metalloproteinases by binding to the active site of the enzyme and preventing substrate access. This inhibition can lead to reduced degradation of extracellular matrix components, which is beneficial in conditions such as cancer and arthritis .
Comparison with Similar Compounds
Similar Compounds
6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: Known for their inhibitory effects on matrix metalloproteinases.
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: Studied for their xanthine oxidase inhibitory activity.
Uniqueness
N,N-dibenzyl-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and sulfonamide groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O4S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N,N-dibenzyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C18H17N3O4S/c22-17-16(11-19-18(23)20-17)26(24,25)21(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,19,20,22,23) |
InChI Key |
FOZGEPSBEHHSAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O |
Origin of Product |
United States |
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